molecular formula C62H39N3O B12412809 mCP-BP-SFAC

mCP-BP-SFAC

Cat. No.: B12412809
M. Wt: 842.0 g/mol
InChI Key: DLCCRPLLKXDGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mCP-BP-SFAC is a luminogenic molecule known for its strong sky-blue delayed fluorescence. It exhibits photoluminescence peaks at approximately 483 nm and has delayed fluorescence lifetimes ranging from 5.4 to 5.7 microseconds . This compound is primarily used in scientific research and has shown significant potential in various applications, particularly in the field of organic light-emitting diodes (OLEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mCP-BP-SFAC involves the construction of a donor-acceptor framework. The donor component is typically a carbazole derivative, while the acceptor is a carbonyl core. The synthesis process includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

mCP-BP-SFAC undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different photophysical properties.

Scientific Research Applications

mCP-BP-SFAC has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of mCP-BP-SFAC involves its ability to exhibit delayed fluorescence through a process known as thermally activated delayed fluorescence (TADF). This process involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

mCP-BP-SFAC is unique due to its balanced ambipolar carrier transport and excellent photoluminescence efficiency in neat films. It provides a high external quantum efficiency, making it highly suitable for use in OLEDs and other optoelectronic applications .

Properties

Molecular Formula

C62H39N3O

Molecular Weight

842.0 g/mol

IUPAC Name

[9-(3-carbazol-9-ylphenyl)carbazol-3-yl]-(4-spiro[acridine-9,9'-fluorene]-10-ylphenyl)methanone

InChI

InChI=1S/C62H39N3O/c66-61(40-32-35-42(36-33-40)63-59-30-13-8-25-53(59)62(54-26-9-14-31-60(54)63)51-23-6-1-18-45(51)46-19-2-7-24-52(46)62)41-34-37-58-50(38-41)49-22-5-12-29-57(49)65(58)44-17-15-16-43(39-44)64-55-27-10-3-20-47(55)48-21-4-11-28-56(48)64/h1-39H

InChI Key

DLCCRPLLKXDGMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5N(C6=CC=CC=C46)C7=CC=C(C=C7)C(=O)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC(=C1)N1C2=CC=CC=C2C2=CC=CC=C21

Origin of Product

United States

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